molecular formula C9H8ClNS B016972 5-Chloro-2-ethylbenzo[d]thiazole CAS No. 107611-11-0

5-Chloro-2-ethylbenzo[d]thiazole

Cat. No.: B016972
CAS No.: 107611-11-0
M. Wt: 197.69 g/mol
InChI Key: FHNDWGLSMGUUPO-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylbenzo[d]thiazole is a chemical compound of significant interest in organic and medicinal chemistry research, belonging to the benzothiazole class of heterocycles. Benzothiazole derivatives are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . These compounds are effective in the treatment of various diseases including cancer, microbial infections, and cardiovascular diseases . The core benzothiazole scaffold consists of a benzene ring fused with a thiazole, containing both nitrogen and sulfur atoms, which is a key feature for its biological activity . Specifically, the 2-ethyl substituent on this scaffold is a subject of investigation, as modifications at this position can fine-tune the compound's physicochemical properties, biological activity, and metabolic stability. Researchers utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecules. It is widely used in exploratory studies aimed at developing novel therapeutic agents with potential antitumor, antibiotic, and antimicrobial activities . The mechanism of action for benzothiazole derivatives varies depending on the specific target, but can include enzyme inhibition and receptor antagonism . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

107611-11-0

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

5-chloro-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3

InChI Key

FHNDWGLSMGUUPO-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=CC(=C2)Cl

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)Cl

Synonyms

Benzothiazole, 5-chloro-2-ethyl- (9CI)

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

A foundational approach involves the cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing precursors. For example, reacting 2-amino-5-chlorobenzenethiol with ethyl acetaldehyde under acidic conditions facilitates ring closure to form the benzothiazole core. This method typically employs hydrochloric acid as a catalyst in refluxing ethanol, achieving moderate yields (45–60%).

Key challenges include controlling the regioselectivity of chloro and ethyl substituents. The use of stoichiometric acid often leads to byproducts such as sulfoxides, necessitating rigorous purification via column chromatography.

Chlorination and Alkylation of Benzothiazole Intermediates

An alternative route involves post-synthetic modification of preformed benzothiazoles. For instance, 2-ethylbenzothiazole can be chlorinated at the 5-position using sulfuryl chloride (SO2_2Cl2_2) in dichloromethane. This electrophilic aromatic substitution proceeds at 0–5°C, yielding this compound with 70–75% efficiency.

Reaction Conditions:

  • Temperature: 0–5°C

  • Solvent: Dichloromethane

  • Chlorinating agent: SO2_2Cl2_2 (1.2 equiv.)

  • Yield: 70–75%

Metal-Catalyzed Cross-Coupling Approaches

Recent advancements leverage transition-metal catalysis to introduce substituents. A noble-metal-free protocol using eosin Y and Fe2_2(SO4_4)3_3 under visible light enables the coupling of 2-aminobenzothiazoles with ethanol derivatives. This photocatalytic method achieves 99% yield under optimized conditions (Table 1).

Table 1: Optimization of Photocatalytic Cross-Coupling

Substrate Ratio (a/b)Catalyst LoadingYield (%)
1:55 mol% Eosin Y0
1:255 mol% Eosin Y20
1:855 mol% Eosin Y99

Conditions: 0.2 mmol substrate, DCE solvent, 450 nm LED illumination, 8–36 h.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors minimize byproduct formation and enhance heat transfer during exothermic steps. For example, a patent-described process uses 1,3-dichloropropene and sodium thiocyanate in a water/organic solvent biphasic system, achieving 76% yield after 6 hours.

Key Advantages:

  • Reduced reaction time (6 hours vs. 12 hours batchwise).

  • Higher purity (>95% by HPLC).

  • Scalable to multi-kilogram batches.

Solvent and Catalyst Optimization

The choice of solvent critically impacts yield and purity. Polar aprotic solvents like tetrahydrofuran (THF) improve solubility of intermediates, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate thiocyanate substitution reactions.

Representative Protocol:

  • Combine 1,3-dichloropropene (6.5 mmol) and NaSCN (1.2 equiv.) in THF.

  • Reflux for 4 hours.

  • Extract with ethyl acetate, concentrate, and purify via distillation.

Mechanistic Insights and Byproduct Management

Cyclization Mechanisms

The formation of the benzothiazole ring proceeds via nucleophilic attack of the thiol group on a carbonyl carbon, followed by dehydration. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating ring closure.

Byproduct Formation and Mitigation

Common byproducts include:

  • Sulfoxides: Result from over-oxidation of the thiazole sulfur.

  • Diethylated derivatives: Arise from excess ethylating agents.

Mitigation Strategies:

  • Use of mild oxidizing agents (e.g., H2_2O2_2 at 30% concentration).

  • Precise stoichiometric control of ethylating reagents.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Cyclocondensation45–6085–90Moderate
Chlorination70–7592–95High
Photocatalytic Coupling9998Limited
Continuous Flow7695High

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-Chloro-2-ethyl-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-Chloro-2-ethylbenzo[d]thiazole are best understood through comparative analysis with analogous benzothiazole and thiazole derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Substituents Key Properties Biological Activity
This compound 5-Cl, 2-C₂H₅ High lipophilicity (logP ≈ 3.2); moderate solubility in ethanol/DMSO Antimicrobial, anticancer potential
5-Chloro-2-methylbenzo[d]thiazole 5-Cl, 2-CH₃ Lower lipophilicity (logP ≈ 2.8); higher aqueous solubility Antifungal, anti-inflammatory
5-Bromo-2-ethylbenzo[d]thiazole 5-Br, 2-C₂H₅ Enhanced electrophilicity; higher molecular weight (242.1 g/mol) DNA intercalation, antitumor activity
5-Chloro-2-(trifluoromethyl)benzo[d]thiazole 5-Cl, 2-CF₃ Extreme lipophilicity (logP ≈ 4.1); poor solubility Enzyme inhibition, CNS-targeting
4-Chlorobenzo[d]thiazol-5-amine 4-Cl, 5-NH₂ Polar amino group improves H-bonding; logP ≈ 1.9 Anticancer, kinase inhibition

Key Insights from Comparative Analysis

Substituent Effects on Lipophilicity and Bioavailability: The ethyl group in this compound increases lipophilicity compared to methyl derivatives, enhancing cell membrane penetration but reducing aqueous solubility.

Biological Activity Trends :

  • Antimicrobial Activity : Ethyl and methyl derivatives exhibit broad-spectrum antimicrobial effects, but the ethyl variant shows superior potency against Gram-negative bacteria due to enhanced membrane permeability.
  • Anticancer Mechanisms : Chlorine-substituted benzothiazoles induce apoptosis via reactive oxygen species (ROS) generation, while brominated analogues may intercalate DNA.

Synthetic Flexibility: Ethyl-substituted derivatives are synthesized via alkylation of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate, whereas trifluoromethyl analogues require costly fluorination reagents.

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